2-Methoxy-6-nonyl-1,4-benzoquinone
Description
2-Methoxy-6-nonyl-1,4-benzoquinone is a synthetic alkyl-substituted 1,4-benzoquinone derivative characterized by a methoxy group at position 2 and a nonyl (C9) alkyl chain at position 6. Primin, for instance, inhibits sarcoma 180 and Ehrlich carcinoma growth in mice, with IC50 values as low as 2.9 µg/mL in ovarian cancer (A2780) cells .
Properties
CAS No. |
130817-80-0 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-9-10-13-11-14(17)12-15(19-2)16(13)18/h11-12H,3-10H2,1-2H3 |
InChI Key |
PJRTVHREUOBDFM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Other CAS No. |
130817-80-0 |
Synonyms |
2-methoxy-6-nonyl-1,4-benzoquinone MNBQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., C9 in 2-methoxy-6-nonyl-1,4-BQ) may enhance lipophilicity and membrane permeability but could reduce solubility and potency in certain cell lines .
- Substituent Position: Methoxy at position 2 is critical for redox activity and enzyme interactions.
Antitumor and Cytotoxic Activity
Antifungal and Antimicrobial Activity
- Primin Intermediates : Tetrahydropyranyl-protected derivatives retain antitumor activity with reduced toxicity, acting as prodrugs .
- 2-Methoxy-1,4-BQ : Lacks antifungal activity (>800 mg/mL), underscoring the necessity of alkyl substituents for bioactivity .
Chemical and Physical Properties
- Redox Activity: Quinones undergo reversible reduction to hydroquinones, facilitating electron transfer in biological systems. Substituents like methoxy groups stabilize semiquinone radicals .
- Stability: Alkyl chains and cycloalkyl derivatives (e.g., compound 9o) improve chemical stability compared to unsubstituted quinones .
- Solubility : Shorter alkyl chains (C4–C5) enhance aqueous solubility, while longer chains (C7–C9) favor lipid membrane interactions .
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